

# Spectroscopic Data for Trans-3-aminochroman-4-ol: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Trans-3-aminochroman-4-ol*

Cat. No.: *B15314177*

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Initial searches for specific spectroscopic data (NMR, IR, Mass Spectrometry) and detailed experimental protocols for **Trans-3-aminochroman-4-ol** did not yield direct, publicly available datasets for this specific molecule. The search results contained information on structurally related but distinct compounds, such as aminocyclohexanols and isochromanones.

While a comprehensive application note with specific data tables and protocols for **Trans-3-aminochroman-4-ol** cannot be generated at this time due to the lack of available data in the initial search, this document will provide a general overview of the expected spectroscopic characteristics and a generalized experimental approach based on related structures. This information is intended to guide researchers in the analysis and characterization of this compound.

## Expected Spectroscopic Characteristics

Based on the structure of **Trans-3-aminochroman-4-ol**, the following spectroscopic features are anticipated:

<sup>1</sup>H NMR:

- **Aromatic Protons:** Signals in the aromatic region (typically  $\delta$  6.5-8.0 ppm) corresponding to the protons on the benzene ring of the chroman core. The splitting pattern will depend on the substitution of the aromatic ring.

- **Chroman Moiety Protons:** Complex multiplets in the aliphatic region for the protons at positions 2, 3, and 4. The trans configuration would likely result in specific coupling constants between the protons at C3 and C4.
- **Amino and Hydroxyl Protons:** Broad signals for the -NH<sub>2</sub> and -OH protons, the chemical shifts of which are dependent on solvent and concentration. These protons can be exchanged with D<sub>2</sub>O.

#### <sup>13</sup>C NMR:

- **Aromatic Carbons:** Signals in the downfield region (typically  $\delta$  110-160 ppm).
- **Aliphatic Carbons:** Signals for the carbons at positions 2, 3, and 4 of the chroman ring.
- **C-O and C-N Carbons:** The carbons bonded to the hydroxyl (C4) and amino (C3) groups would appear in the  $\delta$  50-80 ppm range.

#### IR Spectroscopy:

- **O-H and N-H Stretching:** Broad absorption bands in the region of 3200-3600 cm<sup>-1</sup> corresponding to the hydroxyl and amino groups.
- **C-H Stretching:** Absorptions for aromatic and aliphatic C-H bonds around 2850-3100 cm<sup>-1</sup>.
- **C-O Stretching:** A strong band in the region of 1000-1300 cm<sup>-1</sup> for the C-O bonds.
- **Aromatic C=C Stretching:** Peaks in the 1450-1600 cm<sup>-1</sup> region.

#### Mass Spectrometry:

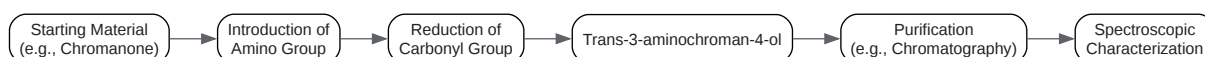
- **Molecular Ion Peak (M<sup>+</sup>):** The mass spectrum should show a molecular ion peak corresponding to the molecular weight of **Trans-3-aminochroman-4-ol**.
- **Fragmentation Pattern:** Characteristic fragmentation patterns involving the loss of water, the amino group, or cleavage of the chroman ring.

## General Experimental Protocols

The following outlines a generalized workflow for the synthesis and characterization of chromanol derivatives, which could be adapted for **Trans-3-aminochroman-4-ol**.

## General Synthetic Workflow

A potential synthetic route to **Trans-3-aminochroman-4-ol** could involve the reduction of a corresponding 3-aminochroman-4-one or the epoxidation of a chromene followed by nucleophilic opening with an amine.

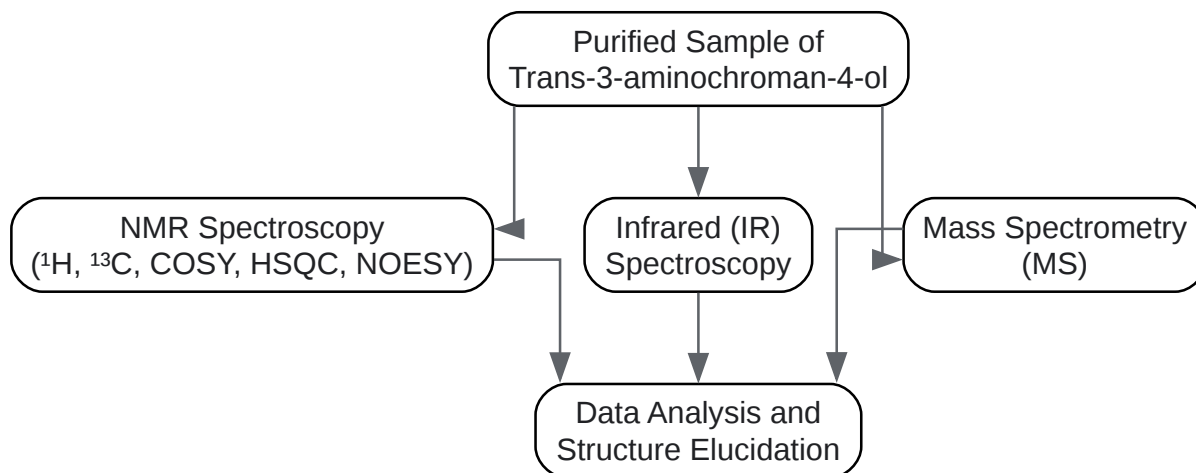


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Caption: General synthetic workflow for 3-aminochroman-4-ol derivatives.

## Spectroscopic Analysis Workflow

Once synthesized and purified, the compound would be subjected to a battery of spectroscopic analyses to confirm its structure and stereochemistry.



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Caption: Workflow for spectroscopic characterization.

## Conclusion

While specific experimental data for **Trans-3-aminochroman-4-ol** is not readily available in public databases, this document provides a foundational guide for researchers working with this compound. The expected spectroscopic features and generalized protocols are based on the known chemistry of similar molecules and are intended to assist in the design of experiments for its synthesis and characterization. Further investigation and publication of the spectroscopic data for **Trans-3-aminochroman-4-ol** are encouraged to enrich the available scientific literature.

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